![molecular formula C11H16ClNO2 B1374711 3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride CAS No. 99528-15-1](/img/structure/B1374711.png)
3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride” is a chemical compound with the empirical formula C11H16ClNO2 . It is a solid substance and is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid group attached to a phenyl ring, which is further substituted with a dimethylamino group . The InChI key for this compound is WYNBFJDEOYTIGZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antidepressant Agent Research
A study by Clark et al. (1979) explored the potential of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide as antidepressant agents. The research found that one of the compounds, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, demonstrated good activity in animal models of depression with relatively few anticholinergic side effects, making it a promising candidate for further evaluation as an antidepressant (Clark et al., 1979).
Anticancer Activity
Dimmock et al. (1988) synthesized azines derived from 3-dimethylamino-1-phenyl-1-propanone hydrochloride and related compounds, examining their activity against the EMT6 tumour in vitro. Some derivatives showed moderate activity at certain concentrations, indicating potential in cancer research (Dimmock et al., 1988).
Organic Synthesis and Functionalization
Cai et al. (2007) developed a method for highly regioselective olefination of substituted N,N-dimethylbenzylamines. They successfully transformed ortho-functionalized N,N-dimethylbenzylamines into 3-(2'-tolyl)propanoic acid and its derivatives. This study showcases the potential of using 3-(dimethylamino)phenylpropanoic acid hydrochloride derivatives in organic synthesis and functionalization processes (Cai et al., 2007).
Water-Soluble Thermo-Sensitive Resin
An et al. (2015) researched the synthesis and properties of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain. They found that the resin, derived from 3-(dimethylamino)propanoic acid, exhibited unique thermal behaviors and potential applications in thermal laser imaging (An et al., 2015).
Optical Properties
Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear optical properties. The compound, 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, displayed a transition from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices (Rahulan et al., 2014).
Antimicrobial Research
Dimmock et al. (1978) conducted a study on the antimicrobial evaluation of diastereoisomeric 4-dimethylamino-3-phenyl-2-butanols and related esters, finding that some compounds exhibited promising levels of antifungal activity (Dimmock et al., 1978).
Safety and Hazards
The safety data sheet for “3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride” indicates that it is toxic if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of ingestion, it is advised to immediately call a poison center or doctor/physician .
Wirkmechanismus
- The primary target of this compound is not explicitly specified in the available literature. However, it belongs to the class of phenylpropanoic acids , which are compounds containing a benzene ring conjugated to a propanoic acid . This suggests that it may interact with specific receptors or enzymes related to this structural motif.
- Without specific data, we can’t pinpoint exact pathways affected by this compound. However, phenylpropanoic acids have been associated with various biological activities, including antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
3-[3-(dimethylamino)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10-5-3-4-9(8-10)6-7-11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFRAOZLOAUVJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


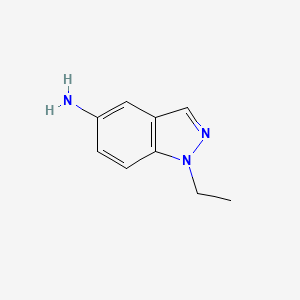
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
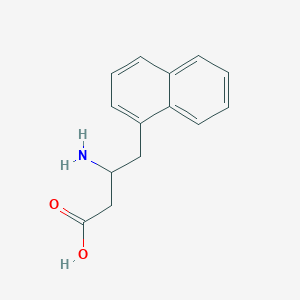
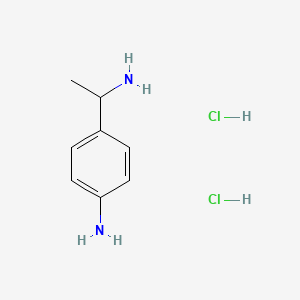
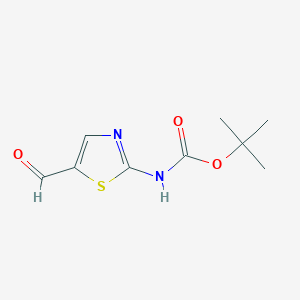

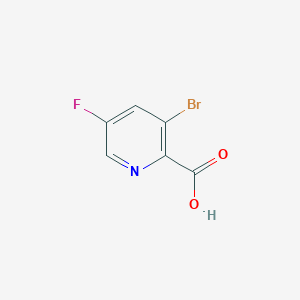
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
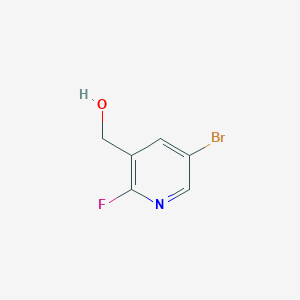
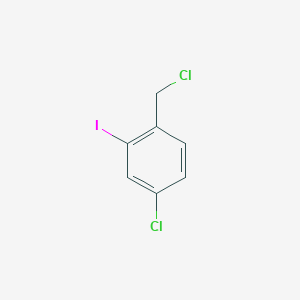
![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

